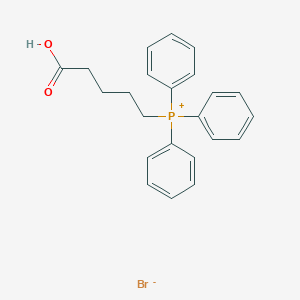

4-Carboxybutyl(triphenyl)phosphonium;bromide

Description

Properties

CAS No. |

17814-85-6 |

|---|---|

Molecular Formula |

C23H24BrO2P |

Molecular Weight |

443.3 g/mol |

IUPAC Name |

5-triphenylphosphaniumylpentanoate;hydrobromide |

InChI |

InChI=1S/C23H23O2P.BrH/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H |

InChI Key |

MLOSJPZSZWUDSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Other CAS No. |

17814-85-6 |

Pictograms |

Irritant |

Synonyms |

(4-Carboxybutyl)triphenyl-phosphonium Bromide; 5-(Triphenylphosphonio)pentanoic Acid Bromide; Carboxybutyltriphenylphosphonium Bromide; NSC 147756; Triphenyl(4-carboxybutyl)phosphonium Bromide; |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (4-Carboxybutyl)triphenylphosphonium Bromide

(4-Carboxybutyl)triphenylphosphonium bromide , a versatile phosphonium salt, serves as a critical reagent in a multitude of organic synthesis and biomedical applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on quantitative data and detailed experimental protocols.

Core Properties and Specifications

(4-Carboxybutyl)triphenylphosphonium bromide is a white to off-white crystalline powder.[1][2] It is a quaternary phosphonium salt that is soluble in water, ethanol, and methanol, but insoluble in non-polar solvents like toluene and hexane.[1][3][4] The compound is sensitive to air, moisture, and light, necessitating storage in a cool, dry, and dark environment.[5]

Chemical and Physical Data

| Property | Value | References |

| CAS Number | 17814-85-6 | [6][7] |

| Molecular Formula | C23H24BrO2P | [3][6] |

| Molecular Weight | 443.31 g/mol | [3][6] |

| Melting Point | 204-207 °C (lit.) | [1][3] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Solubility | Soluble in water, ethanol, methanol; Insoluble in toluene, hexane | [1][3][4] |

| Purity | ≥ 98% or ≥ 99% (HPLC) | [2] |

| EC Number | 241-782-5 | [8] |

| Beilstein Registry Number | 3586477 |

Spectroscopic Data

| Spectrum Type | Solvent | Key Chemical Shifts (ppm) or Mass (m/z) | References |

| ¹H NMR | CDCl₃ | 7.81, 7.79, 7.72 (aromatic), 3.645 (CH₂-P), 2.640 (CH₂-COO), 1.944, 1.73 (alkyl CH₂) | [9] |

| ¹H NMR | DMSO-d₆ | 12.1 (COOH), 7.91, 7.83, 7.79 (aromatic), 3.668 (CH₂-P), 2.302 (CH₂-COO), 1.713, 1.576 (alkyl CH₂) | [9] |

| Mass Spectrum (MS) | - | Mass of molecular ion: 442 | [10] |

Synthesis of (4-Carboxybutyl)triphenylphosphonium bromide

The primary synthesis route for (4-carboxybutyl)triphenylphosphonium bromide involves the reaction of triphenylphosphine with a five-carbon bromo-carboxylic acid.

Synthesis Workflow

Experimental Protocol

A general and widely cited method for the synthesis is as follows:

-

Reaction Setup : In a round-bottom flask, dissolve 5-bromovaleric acid (1 equivalent) and triphenylphosphine (1 equivalent) in toluene (e.g., 300 mL).[1][6]

-

Reflux : The reaction mixture is refluxed under an inert argon atmosphere for 48 hours.[1][6]

-

Workup : After the reaction is complete, the mixture is allowed to cool to room temperature. The solvent is then removed under reduced pressure (concentrated in vacuum).[1][6]

-

Purification : The resulting residue is crystallized from a suitable solvent to yield the final product, (4-carboxybutyl)triphenylphosphonium bromide.[1][6]

An alternative patented method involves the oxidation of 5-bromo-1-pentanol using TEMPO and a phase transfer catalyst to produce 5-bromovaleric acid, which is then reacted with triphenylphosphine.[11]

Key Applications in Research and Development

(4-Carboxybutyl)triphenylphosphonium bromide is a valuable tool in several scientific domains due to its unique chemical properties.

Wittig Reaction for Alkene Synthesis

As a phosphonium salt, it is a precursor for the formation of a phosphonium ylide, a key component in the Wittig reaction for synthesizing alkenes from aldehydes and ketones.[12][13] The Wittig reaction is fundamental for carbon-carbon bond formation.[2][14]

Wittig Reaction Workflow

Experimental Protocol for a Generic Wittig Reaction

The following is a generalized protocol for a Wittig reaction, which would be adapted for specific substrates.

-

Ylide Formation : The (4-carboxybutyl)triphenylphosphonium bromide is treated with a strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide) in an appropriate solvent to deprotonate the alpha-carbon and form the corresponding phosphonium ylide.[12][13]

-

Reaction with Carbonyl : The aldehyde or ketone is then added to the ylide solution. The reaction is typically stirred at room temperature or slightly elevated temperatures.

-

Reaction Quenching and Workup : Once the reaction is complete, it is quenched (e.g., with water or a saturated ammonium chloride solution). The organic products are extracted into an organic solvent.

-

Purification : The crude product is purified, typically by column chromatography, to isolate the desired alkene. The main byproduct is triphenylphosphine oxide.

Mitochondrial Targeting in Drug Delivery

The triphenylphosphonium cation is lipophilic and can readily cross biological membranes, leading to its accumulation within mitochondria, driven by the large mitochondrial membrane potential. This property is exploited in drug delivery to target therapeutic agents specifically to the mitochondria of cells, particularly in cancer therapy.[2][5] It is used as a platform for delivering pro-apoptotic peptides into the mitochondria of tumor cells.[1][15]

Mitochondrial Targeting Logic

References

- 1. (4-Carboxybutyl)triphenylphosphonium bromide | 17814-85-6 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 17814-85-6 CAS MSDS ((4-Carboxybutyl)triphenylphosphonium bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. nbinno.com [nbinno.com]

- 6. (4-Carboxybutyl)triphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. (4-Carboxybutyl)triphenylphosphonium bromide | C23H24BrO2P | CID 161236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (4-Carboxybutyl)triphenylphosphonium bromide(17814-85-6) 1H NMR spectrum [chemicalbook.com]

- 10. (4-Carboxybutyl)triphenylphosphonium bromide(17814-85-6) MS [m.chemicalbook.com]

- 11. CN102174061A - Novel method for synthesizing 4-carboxybutyl triphenyl phosphonium bromide - Google Patents [patents.google.com]

- 12. Solved Synthesis of 4-vinylbenzoic acid using the Wittig | Chegg.com [chegg.com]

- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 14. nbinno.com [nbinno.com]

- 15. indiamart.com [indiamart.com]

4-Carboxybutyl(triphenyl)phosphonium bromide chemical properties

An In-depth Technical Guide to 4-Carboxybutyl(triphenyl)phosphonium bromide

Introduction

4-Carboxybutyl(triphenyl)phosphonium bromide is a versatile quaternary phosphonium salt with significant applications across organic synthesis and the biomedical sciences.[1][2] Structurally, it features a lipophilic triphenylphosphonium cation, which is covalently linked to a five-carbon chain terminating in a carboxylic acid. This unique structure makes it a valuable reagent in Wittig reactions for the formation of carbon-carbon double bonds and as a powerful tool for targeting mitochondria in living cells.[1][3][4]

For drug development professionals, the triphenylphosphonium (TPP⁺) moiety is of particular interest. It leverages the large mitochondrial membrane potential to accumulate selectively within the mitochondria of cancer cells, which often exhibit a more negative potential compared to normal cells.[5][6][7][8] This targeted delivery mechanism enhances the efficacy of conjugated therapeutic agents while potentially minimizing systemic side effects.[1][2][5] This guide provides a comprehensive overview of its chemical properties, experimental applications, and the underlying principles of its use.

Core Chemical and Physical Properties

The fundamental properties of 4-Carboxybutyl(triphenyl)phosphonium bromide are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Citations |

| CAS Number | 17814-85-6 | [1][9][10] |

| Molecular Formula | C₂₃H₂₄BrO₂P | [9][10][11] |

| Molecular Weight | 443.31 g/mol | [1][9][12] |

| Appearance | White to off-white crystalline powder | [1][3][13] |

| Melting Point | 204-207 °C | [1][9][12] |

| Solubility | Soluble in water, methanol, ethanol, and DMSO. Insoluble in non-polar solvents like toluene and hexane. | [3][4][9][13][14] |

| Purity | Typically ≥98% or ≥99% (by HPLC) | [1][13] |

| Storage Conditions | Store at room temperature or below +30°C in airtight containers. The compound is hygroscopic. | [1][9][13] |

Key Applications and Experimental Protocols

Organic Synthesis: The Wittig Reaction

4-Carboxybutyl(triphenyl)phosphonium bromide is a key precursor for generating a phosphorus ylide, the reactive species in the Wittig reaction. This reaction is a cornerstone of organic synthesis for creating alkenes from aldehydes or ketones.[4][15][16]

This protocol outlines the in-situ generation of the ylide from the phosphonium salt, followed by its reaction with an aldehyde.

-

Preparation of the Phosphonium Salt Suspension: In a round-bottom flask under an inert atmosphere (e.g., argon), suspend (4-Carboxybutyl)triphenylphosphonium bromide (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Ylide Formation: Cool the suspension in an ice bath. Add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) dropwise with vigorous stirring. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

-

Reaction with Carbonyl: While maintaining the cold temperature, slowly add a solution of the desired aldehyde or ketone (1 equivalent) dissolved in the same anhydrous solvent.

-

Reaction Progression: Allow the mixture to stir at low temperature for 30 minutes and then warm to room temperature. The reaction is typically stirred for several hours to overnight.

-

Workup and Purification: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate). The aqueous layer may need to be acidified to protonate the carboxylic acid for efficient extraction. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, an alkene, is then purified by column chromatography. The main byproduct, triphenylphosphine oxide, can often be removed during this process.[15]

Caption: General workflow of the Wittig reaction.

Drug Development: Mitochondrial Targeting

The delocalized positive charge on the phosphorus atom of the TPP⁺ cation allows it to act as a lipophilic cation. This property enables it and any attached cargo to cross cellular and mitochondrial membranes and accumulate within the mitochondrial matrix, driven by the large negative membrane potential.[7][8][17]

-

Plasma Membrane Translocation: The cell's plasma membrane maintains a negative potential (approx. -30 to -60 mV) relative to the exterior. This drives an initial 5- to 10-fold accumulation of the TPP⁺-conjugated molecule into the cytoplasm.[8]

-

Mitochondrial Sequestration: The inner mitochondrial membrane has a much larger potential (approx. -150 to -180 mV).[8] This strong electrochemical gradient drives the TPP⁺ conjugate from the cytoplasm into the mitochondrial matrix, where it can reach concentrations hundreds to thousands of times higher than in the cytoplasm.[8][17]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. (4-Carboxybutyl)triphenylphosphonium bromide | 17814-85-6 [chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. dovepress.com [dovepress.com]

- 8. benchchem.com [benchchem.com]

- 9. 17814-85-6 CAS MSDS ((4-Carboxybutyl)triphenylphosphonium bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. (4-Carboxybutyl)triphenylphosphonium bromide | C23H24BrO2P | CID 161236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (4-Carboxybutyl)triphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]

- 12. (4-Carboxybutyl)triphenylphosphonium bromide 98 17814-85-6 [sigmaaldrich.com]

- 13. nbinno.com [nbinno.com]

- 14. chembk.com [chembk.com]

- 15. d.web.umkc.edu [d.web.umkc.edu]

- 16. www1.udel.edu [www1.udel.edu]

- 17. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Carboxybutyl(triphenyl)phosphonium bromide: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Carboxybutyl(triphenyl)phosphonium bromide, a versatile phosphonium salt widely utilized in organic synthesis and biomedical research. The document details its chemical structure, synthesis methodologies, and key applications, with a focus on its role in the Wittig reaction and as a mitochondrial-targeting agent.

Chemical Structure and Properties

4-Carboxybutyl(triphenyl)phosphonium bromide is a quaternary phosphonium salt.[1] Its structure consists of a triphenylphosphine core bonded to a five-carbon chain that terminates in a carboxylic acid group. The positive charge on the phosphorus atom is balanced by a bromide anion.[1] This amphiphilic nature, combining the lipophilic triphenylphosphonium cation with a hydrophilic carboxylic acid tail, contributes to its utility in various applications.

Key Identifiers:

-

IUPAC Name: 4-carboxybutyl(triphenyl)phosphanium bromide[2]

-

CAS Number: 17814-85-6[2]

-

Molecular Formula: C23H24BrO2P[2]

-

Molecular Weight: 443.31 g/mol [2]

-

Solubility: Soluble in polar solvents like ethanol and methanol, and also soluble in water. It is insoluble in nonpolar solvents such as toluene and hexane.[3]

Synthesis of 4-Carboxybutyl(triphenyl)phosphonium bromide

The synthesis of this compound is primarily achieved through the nucleophilic substitution reaction between triphenylphosphine and a 5-carbon chain bearing a terminal bromine atom and a carboxylic acid group. Two common starting materials are used, leading to slightly different synthesis routes.

Synthesis Route 1: From 5-Bromovaleric acid

This is the most direct and commonly cited method. It involves a one-step reaction where 5-Bromovaleric acid is reacted with triphenylphosphine.

dot

References

Phosphonium Salts in Organic Chemistry: A Comprehensive Technical Guide to Mechanisms of Action

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphonium salts are a class of organophosphorus compounds characterized by a central phosphorus atom bonded to four organic substituents, resulting in a net positive charge. This structure, typically represented as [PR₄]⁺X⁻, where R is an organic group and X⁻ is a counter-anion, makes them pivotal reagents and intermediates in a multitude of organic transformations. Their utility stems from the unique electronic properties of the phosphorus atom and the ability to tune their steric and electronic nature by varying the substituents. This guide provides an in-depth exploration of the core mechanisms of action of phosphonium salts in key organic reactions, presents quantitative data, details experimental protocols, and outlines their growing importance in medicinal chemistry and drug development.

Core Mechanisms and Applications

The Wittig Reaction: Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes or ketones.[1] The process hinges on the formation of a phosphonium ylide (or Wittig reagent), which is generated from a phosphonium salt.[1]

Mechanism of Action

The overall process involves two main stages: the formation of the phosphonium ylide and the reaction of the ylide with a carbonyl compound.

-

Phosphonium Salt and Ylide Formation: A phosphonium salt is first prepared via the Sₙ2 reaction of a phosphine, most commonly triphenylphosphine (PPh₃), with an alkyl halide.[2][3] The resulting salt has acidic protons on the carbon adjacent to the phosphorus, which can be abstracted by a strong base (e.g., n-butyllithium, sodium hydride) to form the nucleophilic phosphonium ylide.[2][4]

-

Reaction with Carbonyl: The ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The exact mechanism of the subsequent steps has been a subject of study, with strong evidence pointing to a [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane.[5][6] This intermediate then decomposes in a reverse [2+2] cycloaddition to yield the desired alkene and a phosphine oxide byproduct (e.g., triphenylphosphine oxide). The formation of the very stable phosphorus-oxygen double bond in the byproduct is a major thermodynamic driving force for the reaction.[1]

Logical Workflow: Factors Influencing Wittig Stereoselectivity The stereochemical outcome of the Wittig reaction is heavily dependent on the nature of the ylide.

-

Non-stabilized Ylides: Ylides with alkyl or other electron-donating groups are highly reactive and typically lead to (Z)-alkenes under lithium-salt-free conditions.[5]

-

Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive. They generally react to form (E)-alkenes.[5]

Caption: Factors determining the stereochemical outcome of the Wittig reaction.

Quantitative Data: Wittig Reaction Stereoselectivity

The following table summarizes the effect of ylide structure and reaction conditions on the stereoselectivity of the Wittig reaction.

| Phosphonium Salt Precursor | Carbonyl Compound | Base | Solvent | E:Z Ratio | Yield (%) | Reference |

| [(4-trifluoroboratophenyl)methyl]triphenylphosphonium Cl | Benzaldehyde | K₂CO₃ | DMF | 4.6:1 | 91 | [7] |

| [(4-trifluoroboratophenyl)methyl]triphenylphosphonium Cl | 2-Thiophenecarboxaldehyde | K₂CO₃ | DMF | 2.8:1 | 87 | [7] |

| [(4-trifluoroboratophenyl)methyl]triphenylphosphonium Cl | Cyclohexanecarboxaldehyde | K₂CO₃ | DMF | 4.0:1 | 85 | [7] |

| [(2-trifluoroboratophenyl)methyl]triphenylphosphonium Cl | Benzaldehyde | K₂CO₃ | DMF | 1:1.7 | 94 | [7] |

Experimental Protocol: Synthesis of trans-9-(2-Phenylethenyl)anthracene [8]

-

Reagents Setup: In a 25-mL Erlenmeyer flask, combine 9-anthraldehyde (0.50 g, 2.42 mmol) and benzyltriphenylphosphonium chloride (0.87 g, 2.23 mmol).

-

Dissolution: Add 6 mL of N,N-Dimethylformamide (DMF) and a magnetic stir bar. Stir the mixture vigorously for at least 5 minutes to dissolve the solids.

-

Base Addition: While stirring rapidly, carefully add 0.200 mL (approx. 10 drops) of a 50% (w/w) aqueous sodium hydroxide solution. The reaction color will change from yellowish to reddish-orange.

-

Reaction: Continue to stir vigorously at room temperature for 30 minutes.

-

Precipitation: Add 4 mL of a 1:1 mixture of 1-propanol/distilled water to precipitate the product.

-

Isolation and Purification: Collect the crude yellow solid by vacuum filtration. Recrystallize the product from a minimal amount of 1-propanol (approx. 4 mL) to yield the pure product.

The Appel Reaction: Conversion of Alcohols to Alkyl Halides

The Appel reaction provides a mild and effective method for converting primary and secondary alcohols into the corresponding alkyl halides using triphenylphosphine and a tetrahalomethane (e.g., CCl₄, CBr₄).[9][10]

Mechanism of Action

-

Phosphonium Salt Formation: The reaction initiates with the activation of triphenylphosphine by the tetrahalomethane, forming a phosphonium salt intermediate, specifically a triphenylhalophosphonium cation and a trihalomethanide anion.[11][12]

-

Alkoxide Formation: The alcohol is deprotonated by the trihalomethanide anion, yielding an alkoxide and a haloform (e.g., chloroform).[9][11]

-

Oxyphosphonium Intermediate: The nucleophilic alkoxide attacks the electrophilic phosphorus atom of the phosphonium salt, displacing a halide ion and forming a key alkoxyphosphonium intermediate.[13]

-

Nucleophilic Substitution: The halide ion, now the nucleophile, attacks the carbon atom that was attached to the oxygen in an Sₙ2 manner.[14] This results in the formation of the alkyl halide with inversion of configuration (for chiral centers) and triphenylphosphine oxide.[11][14] For tertiary alcohols, the reaction may proceed via an Sₙ1 mechanism.[9]

Caption: Mechanism of the Appel reaction.

Experimental Protocol: Synthesis of an Alkyl Bromide from a Primary Alcohol [15]

-

Preparation: Dissolve the primary alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C in an ice bath under a nitrogen or argon atmosphere.

-

Reagent Addition: Slowly add a solution of carbon tetrabromide (CBr₄) (1.2 eq) in DCM to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting alcohol.

-

Workup: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to isolate the pure alkyl bromide.

Phase-Transfer Catalysis (PTC)

Phosphonium salts, particularly quaternary phosphonium salts with long alkyl chains, are highly effective phase-transfer catalysts. They facilitate reactions between reactants located in separate, immiscible phases (typically aqueous and organic).[16][17]

Mechanism of Action

The lipophilic (fat-loving) nature of the bulky organic groups on the phosphonium cation allows the entire salt to be soluble in the organic phase.[17] The positively charged phosphorus center can then pair with an anion (e.g., CN⁻, OH⁻, MnO₄⁻) from the aqueous phase. This process effectively shuttles the anion from the aqueous phase, where the organic substrate is insoluble, into the organic phase where the reaction can occur.[18] After the anion reacts, the phosphonium cation pairs with the new anionic byproduct and can return to the aqueous interface to repeat the cycle.[18]

Caption: Mechanism of phosphonium salt-mediated phase-transfer catalysis.

Quantitative Data: PTC Rate Enhancement

The use of a phosphonium salt catalyst dramatically increases reaction rates and yields for biphasic reactions.

| Reactants | Catalyst | Time | Yield | Reference |

| 1-Chlorooctane + aq. NaCN | None | 2 weeks | ~0% | [18] |

| 1-Chlorooctane + aq. NaCN | 5% Hexadecyltributylphosphonium bromide | 1.8 hrs | 99% | [18] |

Phosphonium Ionic Liquids (PILs)

Phosphonium salts with specific properties, such as low melting points (<100 °C), are classified as ionic liquids (PILs). They are valued as "green" solvents due to their low volatility, high thermal stability, and recyclability.[19][20]

Mechanism of Action

As reaction media, PILs can act as more than just inert solvents. The anionic component of the PIL can actively participate in the catalytic cycle, influencing reaction rates and mechanisms.[21] For example, in palladium-catalyzed carbonylation reactions, phosphonium bromide ionic liquids were found to be superior media, with the bromide anion participating in the formation of an acid bromide intermediate, accelerating the overall reaction.[20][21]

Quantitative Data: Anionic Effects in PIL-Mediated Carbonylation [20]

Reaction: 4-Iodotoluene + 1-Butanol --(Pd(OAc)₂, dppf, CO @ 1 atm)--> Butyl 4-methylbenzoate

| Ionic Liquid Cation | Anion | Yield (%) |

| [P(C₆H₁₃)₃(C₁₄H₂₉)]⁺ | Cl⁻ | 71 |

| [P(C₆H₁₃)₃(C₁₄H₂₉)]⁺ | Br⁻ | 91 |

| [P(C₆H₁₃)₃(C₁₄H₂₉)]⁺ | NTf₂⁻ | 63 |

| [P(C₆H₁₃)₃(C₁₄H₂₉)]⁺ | Decanoate⁻ | 40 |

Applications in Medicinal Chemistry and Drug Development

The positive charge and lipophilic character of phosphonium salts make them ideal for targeting the mitochondria of cells.

Mechanism: Mitochondria-Targeted Drug Delivery

Mitochondria possess a highly negative membrane potential. Cationic phosphonium salts, particularly triphenylphosphonium derivatives, are drawn to and accumulate within the mitochondria due to this potential difference.[22] This property is exploited to deliver therapeutic agents specifically to the mitochondria, which is a key organelle in the metabolism of cancer cells.[22][23] Conjugating an anticancer drug to a phosphonium salt can therefore enhance its efficacy and reduce off-target toxicity.[22]

Caption: Mitochondria-targeting using a phosphonium salt conjugate.

Other Applications

-

Antimicrobial Agents: The phylogenetic similarities between mitochondria and bacteria have led to the exploration of phosphonium salts as antimicrobial agents. They can disrupt bacterial cell membranes and metabolic processes.[22][24]

-

PET Imaging: Phosphonium salts are used to deliver imaging agents, such as those based on ¹⁸F, for positron emission tomography (PET) scans.[24]

Conclusion

Phosphonium salts are remarkably versatile compounds whose mechanisms of action are central to a wide array of powerful synthetic transformations. From their role as precursors to ylides in the Wittig reaction and as key intermediates in the Appel reaction, to their function as catalysts in biphasic systems and as advanced solvents, they remain indispensable tools for organic chemists. Furthermore, their unique physicochemical properties have paved the way for innovative applications in drug delivery and medicinal chemistry, underscoring their continued importance for researchers, scientists, and drug development professionals.

References

- 1. adichemistry.com [adichemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. www1.udel.edu [www1.udel.edu]

- 9. Appel reaction - Wikipedia [en.wikipedia.org]

- 10. Appel Reaction [organic-chemistry.org]

- 11. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. jk-sci.com [jk-sci.com]

- 15. benchchem.com [benchchem.com]

- 16. dalalinstitute.com [dalalinstitute.com]

- 17. archive.nptel.ac.in [archive.nptel.ac.in]

- 18. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Efficient Carbonylation Reactions in Phosphonium Salt Ionic Liquids: Anionic Effects [organic-chemistry.org]

- 22. tandfonline.com [tandfonline.com]

- 23. Rational Design 2-Hydroxypropylphosphonium Salts as Cancer Cell Mitochondria-Targeted Vectors: Synthesis, Structure, and Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. books.rsc.org [books.rsc.org]

4-Carboxybutyl(triphenyl)phosphonium bromide CAS number 17814-85-6

An In-Depth Technical Guide to (4-Carboxybutyl)triphenylphosphonium Bromide (CAS: 17814-85-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Carboxybutyl)triphenylphosphonium bromide, a versatile compound widely utilized in organic synthesis and biomedical research. This document details its physicochemical properties, synthesis, and key applications, including its role as a Wittig reagent and a mitochondrial targeting agent.

Physicochemical Properties

(4-Carboxybutyl)triphenylphosphonium bromide is a white to off-white crystalline powder.[1][2][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17814-85-6 | [2][4][5] |

| Molecular Formula | C₂₃H₂₄BrO₂P | [2][4][5] |

| Molecular Weight | 443.31 g/mol | [4][5][6][7][8] |

| Appearance | White to off-white powder/crystalline powder | [1][2][3] |

| Melting Point | 204-207 °C | [3][7][9] |

| Solubility | Soluble in water, ethanol, and methanol. Insoluble in toluene and hexane. | [1][3] |

| EINECS Number | 241-782-5 | [2][7][8] |

| Beilstein Registry Number | 3586477 | [2][7] |

Synthesis

A common method for the synthesis of (4-Carboxybutyl)triphenylphosphonium bromide involves the reaction of 5-bromovaleric acid with triphenylphosphine.[3][4]

Experimental Protocol: Synthesis of (4-Carboxybutyl)triphenylphosphonium bromide

This protocol describes the synthesis from 5-bromovaleric acid and triphenylphosphine.

Materials:

-

5-Bromovaleric acid

-

Triphenylphosphine

-

Toluene, anhydrous

-

Argon or Nitrogen gas

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Crystallization dish

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromovaleric acid (1 equivalent) and triphenylphosphine (1 equivalent) in anhydrous toluene.[3][4]

-

Purge the reaction vessel with an inert gas (argon or nitrogen).[3][4]

-

Heat the mixture to reflux and maintain for 48 hours under the inert atmosphere.[3][4]

-

After 48 hours, allow the mixture to cool to room temperature.[4]

-

Remove the toluene under reduced pressure using a rotary evaporator.[3][4]

-

The resulting residue is then purified by crystallization from a suitable solvent system (e.g., toluene-diethyl ether) to yield (4-Carboxybutyl)triphenylphosphonium bromide as a white solid.[4]

Figure 1: Synthetic workflow for (4-Carboxybutyl)triphenylphosphonium bromide.

Applications in Organic Synthesis: The Wittig Reaction

(4-Carboxybutyl)triphenylphosphonium bromide is a key reagent in the Wittig reaction, a widely used method for synthesizing alkenes from aldehydes or ketones.[8][10] This reaction is particularly valuable in the synthesis of complex molecules, including natural products like prostaglandins.[3][11]

Experimental Protocol: General Wittig Reaction

This protocol provides a general procedure for the Wittig reaction using (4-Carboxybutyl)triphenylphosphonium bromide to form an alkene from an aldehyde or ketone.

Materials:

-

(4-Carboxybutyl)triphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO))

-

Aldehyde or Ketone

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or equivalent reaction vessel

-

Syringes for transfer of reagents

-

Magnetic stirrer

-

Quenching solution (e.g., saturated ammonium chloride)

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Ylide Formation:

-

Suspend (4-Carboxybutyl)triphenylphosphonium bromide (1 equivalent) in an anhydrous solvent in a Schlenk flask under an inert atmosphere.

-

Cool the suspension to a low temperature (e.g., 0 °C or -78 °C, depending on the base).

-

Slowly add a strong base (1 equivalent) to the suspension to deprotonate the phosphonium salt and form the corresponding phosphorus ylide. The formation of the ylide is often indicated by a color change.

-

-

Reaction with Carbonyl:

-

Dissolve the aldehyde or ketone (1 equivalent) in the same anhydrous solvent in a separate flask.

-

Slowly add the carbonyl solution to the ylide solution at the low temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir for a specified time (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired alkene.

-

Figure 2: General workflow of the Wittig reaction.

Application in Biomedical Research: Mitochondrial Targeting

The triphenylphosphonium (TPP) cation is a lipophilic cation that can accumulate in mitochondria due to the large mitochondrial membrane potential. This property makes (4-Carboxybutyl)triphenylphosphonium bromide and its derivatives valuable tools for targeting bioactive molecules to mitochondria.[12]

The carboxyl group of (4-Carboxybutyl)triphenylphosphonium bromide provides a convenient handle for conjugation to various molecules, such as fluorescent probes, antioxidants, and anticancer drugs, thereby enabling their targeted delivery to mitochondria. This approach is instrumental in studying mitochondrial function and in the development of therapies for diseases associated with mitochondrial dysfunction, such as cancer and neurodegenerative disorders.[1][13]

Mechanism of Mitochondrial Accumulation

The primary driving force for the accumulation of TPP-conjugated molecules within mitochondria is the negative membrane potential across the inner mitochondrial membrane. This potential, which is significantly more negative inside the mitochondrial matrix compared to the cytoplasm, electrophoretically drives the positively charged TPP cation into the matrix.

Figure 3: Mechanism of mitochondrial targeting by TPP-conjugates.

Safety and Handling

(4-Carboxybutyl)triphenylphosphonium bromide is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[6][10][14] It is also harmful if swallowed.[8]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.[14]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][14]

-

Avoid breathing dust.[10]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][2]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[10][15][16]

References

- 1. (4-Carboxybutyl)triphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]

- 2. CN102174061A - Novel method for synthesizing 4-carboxybutyl triphenyl phosphonium bromide - Google Patents [patents.google.com]

- 3. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 4. Solved Synthesis of 4-vinylbenzoic acid using the Wittig | Chegg.com [chegg.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig Reaction | Thermo Fisher Scientific - AT [thermofisher.com]

- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 9. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. Mitochondrial-Targeted Triphenylphosphonium–Hydroxycamptothecin Conjugate and Its Nano-Formulations for Breast Cancer Therapy: In Vitro and In Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Formulation and Optimization of Mitochondria-Targeted Polymeric Nanoparticles | Springer Nature Experiments [experiments.springernature.com]

- 15. WO2010097672A1 - Process for the preparation of prostaglandin derivatives - Google Patents [patents.google.com]

- 16. KR800001263B1 - Process for the preparation of prostaglandin - Google Patents [patents.google.com]

An In-Depth Technical Guide to Triphenylphosphonium-Based Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of triphenylphosphonium (TPP)-based reagents, focusing on their synthesis, mechanism of action as mitochondria-targeting agents, and applications in drug delivery and diagnostics. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate a deeper understanding and practical application of this important class of compounds.

Core Principles of Triphenylphosphonium-Based Reagents

Triphenylphosphine (PPh₃) is a versatile organophosphorus compound that serves as a precursor to a wide range of reagents. The phosphorus atom in PPh₃ possesses a lone pair of electrons, making it a good nucleophile and allowing it to participate in a variety of chemical transformations. The resulting phosphonium salts, characterized by a positively charged phosphorus atom, are the foundation for many of their applications.

One of the most significant applications of TPP derivatives is in the targeted delivery of molecules to mitochondria. The triphenylphosphonium cation is a lipophilic cation that readily crosses cellular and mitochondrial membranes.[1][2] Due to the large negative membrane potential of the inner mitochondrial membrane (approximately -180 mV), these positively charged TPP conjugates accumulate several hundred-fold within the mitochondrial matrix compared to the cytoplasm.[1][2] This targeted accumulation is a key strategy for delivering therapeutic agents directly to the site of action for diseases involving mitochondrial dysfunction.

Synthesis of Triphenylphosphonium-Based Reagents

The synthesis of TPP-based reagents and their conjugates involves several key reactions where triphenylphosphine is a central reactant.

Synthesis of Alkyltriphenylphosphonium Salts

The most fundamental TPP-based reagents are alkyltriphenylphosphonium salts, which are precursors for various other reactions, notably the Wittig reaction.

Experimental Protocol: Synthesis of an Alkyltriphenylphosphonium Salt

-

Materials: Triphenylphosphine (PPh₃), an appropriate alkyl halide (e.g., benzyl bromide), and a solvent such as toluene or acetonitrile.

-

Procedure:

-

Dissolve triphenylphosphine (1.1 equivalents) in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add the alkyl halide (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated phosphonium salt by filtration.

-

Wash the solid with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to obtain the pure alkyltriphenylphosphonium salt.

-

Key Synthetic Reactions Involving Triphenylphosphine

Several named reactions utilize triphenylphosphine to achieve important chemical transformations. These are crucial for the synthesis of complex molecules, including TPP-conjugated drugs.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[3] It involves the reaction of a phosphorus ylide (a Wittig reagent), generated from an alkyltriphenylphosphonium salt, with a carbonyl compound.

Experimental Protocol: A General Wittig Reaction

-

Materials: An alkyltriphenylphosphonium salt, a strong base (e.g., n-butyllithium or sodium hydride), an aldehyde or ketone, and an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether).

-

Procedure:

-

Suspend the alkyltriphenylphosphonium salt in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C or -78 °C, depending on the base and substrate.

-

Slowly add the strong base to generate the brightly colored phosphorus ylide.

-

Stir the ylide solution at the same temperature for 30-60 minutes.

-

Add the aldehyde or ketone dissolved in the same anhydrous solvent dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

-

Table 1: Representative Yields of the Wittig Reaction [4]

| Aldehyde/Ketone | Ylide | Product | Yield (%) |

| Benzaldehyde | Ph₃P=CHCOOEt | Ethyl cinnamate | 85 |

| 4-Chlorobenzaldehyde | Ph₃P=CH₂ | 4-Chlorostyrene | 72 |

| Cyclohexanone | Ph₃P=CH₂ | Methylenecyclohexane | ~60 |

| 2-Furaldehyde | Ph₃P=CHPh | 2-(2-Styryl)furan | 85 |

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry.[5] It utilizes triphenylphosphine and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Experimental Protocol: A General Mitsunobu Reaction

-

Materials: An alcohol, a nucleophile (e.g., a carboxylic acid or a phenol), triphenylphosphine, DEAD or DIAD, and an anhydrous solvent (e.g., THF or dichloromethane).

-

Procedure:

-

Dissolve the alcohol (1.0 equivalent), the nucleophile (1.1-1.5 equivalents), and triphenylphosphine (1.1-1.5 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the azodicarboxylate (1.1-1.5 equivalents) dropwise to the cooled solution. A color change and/or the formation of a precipitate is often observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

-

Table 2: Representative Yields of the Mitsunobu Reaction [6][7][8]

| Alcohol | Nucleophile | Product | Yield (%) |

| (S)-2-Octanol | Benzoic Acid | (R)-2-Octyl benzoate | 80 |

| 1,3-Cyclohexanedione derivative | NsNH₂ | N-substituted sulfonamide | 74 |

| Diastereomeric alcohol | Intramolecular -OH | Bicyclic ether | 92 |

| γ-Lactone derivative | Azide | Azide-containing product | 65 |

The Appel reaction converts an alcohol to the corresponding alkyl halide using triphenylphosphine and a tetrahalomethane (e.g., CCl₄ or CBr₄).[9][10] The reaction generally proceeds with inversion of stereochemistry.

Experimental Protocol: A General Appel Reaction

-

Materials: An alcohol, triphenylphosphine, a tetrahalomethane (e.g., carbon tetrachloride or carbon tetrabromide), and an inert solvent (e.g., acetonitrile or dichloromethane).

-

Procedure:

-

Dissolve the alcohol (1.0 equivalent) and triphenylphosphine (1.1-1.5 equivalents) in the solvent in a round-bottom flask.

-

Add the tetrahalomethane (1.1-1.5 equivalents) to the solution. The reaction is often exothermic.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, the triphenylphosphine oxide byproduct may precipitate and can be removed by filtration.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude alkyl halide by distillation or column chromatography.

-

Table 3: Representative Yields of the Appel Reaction [11][12][13]

| Alcohol | Halogenating Agent | Product | Yield (%) |

| 1-Octanol | CBr₄/PPh₃ | 1-Bromooctane | 80-90 |

| (R)-2-Octanol | CCl₄/PPh₃ | (S)-2-Chlorooctane | ~85 |

| Benzyl alcohol | CBr₄/PPh₃ | Benzyl bromide | 90 |

| Geraniol | CCl₄/PPh₃ | Geranyl chloride | 81 |

The Staudinger reaction (or Staudinger reduction) provides a mild method for the reduction of azides to primary amines using triphenylphosphine.[2][14] The reaction proceeds through an iminophosphorane intermediate, which is then hydrolyzed to the amine and triphenylphosphine oxide.

Experimental Protocol: A General Staudinger Reaction

-

Materials: An organic azide, triphenylphosphine, a solvent (e.g., THF or diethyl ether), and water.

-

Procedure:

-

Dissolve the organic azide (1.0 equivalent) in the solvent in a round-bottom flask.

-

Add triphenylphosphine (1.0-1.1 equivalents) to the solution at room temperature. Nitrogen gas evolution is typically observed.

-

Stir the mixture for several hours until the azide is consumed (monitored by IR spectroscopy or TLC).

-

Add water to the reaction mixture to hydrolyze the iminophosphorane intermediate.

-

Stir for an additional few hours or until the hydrolysis is complete.

-

Extract the amine product with an appropriate solvent.

-

Purify the amine by standard methods, which may include an acidic wash to extract the amine, followed by basification and re-extraction.

-

Table 4: Representative Yields of the Staudinger Reaction [15][16]

| Azide | Product | Yield (%) |

| Benzyl azide | Benzylamine | 85-95 |

| Phenyl azide | Aniline | Good to excellent |

| 1-Azidooctane | 1-Octylamine | High |

| Various aryl azides | Corresponding anilines | Good to excellent |

Mitochondria-Targeting Applications

The ability of the TPP cation to accumulate in mitochondria has been extensively exploited for the targeted delivery of a wide range of molecules, including antioxidants, anticancer drugs, and imaging agents.

Mechanism of Mitochondrial Targeting

The accumulation of TPP-based reagents in mitochondria is a direct consequence of the electrochemical potential across the inner mitochondrial membrane.

References

- 1. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 3. adichemistry.com [adichemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Appel reaction - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Appel Reaction [organic-chemistry.org]

- 12. digscholarship.unco.edu [digscholarship.unco.edu]

- 13. orgosolver.com [orgosolver.com]

- 14. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 15. benchchem.com [benchchem.com]

- 16. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]

The Wittig Reaction: A Cornerstone of Alkene Synthesis

An In-depth Technical Guide on the Discovery, History, and Application of Wittig Reagents

For researchers, scientists, and professionals in drug development, the Wittig reaction represents a pivotal tool in the synthetic organic chemist's arsenal. Its discovery revolutionized the construction of carbon-carbon double bonds, offering a reliable and stereocontrolled method for the synthesis of alkenes from carbonyl compounds. This technical guide delves into the historical context of this Nobel Prize-winning reaction, provides detailed experimental protocols for its application, and presents quantitative data to inform synthetic strategy.

A Historical Perspective: The Genesis of the Wittig Reagent

The journey to the Wittig reaction began in the early 20th century with the pioneering work of German chemist Hermann Staudinger. In 1919, Staudinger reported the reaction of phosphines with diazo compounds to form phosphazines, which upon heating, eliminated nitrogen gas to yield phosphonium ylides (or phosphoranes). However, the synthetic potential of these ylides remained largely unexplored for several decades.

It was not until the 1950s that Georg Wittig, a German chemist at the University of Tübingen, and his graduate student, Ulrich Schöllkopf, stumbled upon the transformative potential of these organophosphorus compounds.[1][2] While investigating the chemistry of pentavalent phosphorus compounds, they discovered that a phosphonium ylide, methylenetriphenylphosphorane, reacted with benzophenone to produce 1,1-diphenylethylene and triphenylphosphine oxide in near quantitative yield.[3] This seminal discovery, published in 1954, marked the birth of the Wittig reaction.[4]

Wittig's meticulous investigation into the scope and mechanism of this novel olefination method throughout the 1950s and 1960s laid the foundation for its widespread adoption in organic synthesis. His contributions were formally recognized in 1979 when he was awarded the Nobel Prize in Chemistry for his "development of the use of boron- and phosphorus-containing compounds, respectively, into important reagents in organic synthesis."[5][6]

dot

Caption: A timeline of the key events in the discovery of Wittig reagents.

The Heart of the Reaction: The Wittig Reagent

A Wittig reagent is a neutral molecule with a formal positive and a formal negative charge on adjacent atoms, specifically a phosphorus and a carbon atom. This dipolar nature is key to its reactivity. The ylide is typically prepared in a two-step sequence.

Synthesis of the Phosphonium Salt

The first step involves the quaternization of a phosphine, most commonly triphenylphosphine, with an alkyl halide. This is a classic S(_N)2 reaction where the nucleophilic phosphorus atom attacks the electrophilic carbon of the alkyl halide.

dot

Caption: Formation of a phosphonium salt via an S(_N)2 reaction.

Generation of the Ylide

The phosphonium salt is then deprotonated at the carbon adjacent to the phosphorus atom using a strong base to generate the ylide. The choice of base depends on the acidity of the α-proton, which is influenced by the nature of the 'R' group. For simple alkyl groups, strong bases like n-butyllithium or sodium hydride are required. If the 'R' group is electron-withdrawing (e.g., an ester or ketone), the α-proton is more acidic, and weaker bases such as sodium ethoxide or even sodium carbonate can be used.

The Wittig Reaction: Mechanism and Stereochemistry

The generally accepted mechanism of the Wittig reaction involves the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of an aldehyde or ketone. This initial attack leads to the formation of a betaine intermediate, which then cyclizes to a four-membered ring intermediate called an oxaphosphetane.[2] The oxaphosphetane is unstable and spontaneously decomposes to yield the alkene and a highly stable triphenylphosphine oxide, the driving force for the reaction.

dot

Caption: The reaction mechanism of the Wittig olefination.

A key feature of the Wittig reaction is its stereoselectivity, which is largely dependent on the nature of the ylide.

-

Unstabilized Ylides: Ylides bearing simple alkyl or aryl groups are considered "unstabilized." These ylides react rapidly and typically lead to the formation of the (Z)-alkene as the major product.[7][8]

-

Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., -COOR, -COR) are "stabilized" due to delocalization of the negative charge. These ylides are less reactive and generally yield the (E)-alkene as the predominant isomer.[7][8]

Quantitative Data

The following tables summarize typical yields and stereoselectivities observed in Wittig reactions.

Table 1: Wittig Reaction of Various Aldehydes and Ketones with Unstabilized Ylides

| Carbonyl Compound | Ylide | Product | Yield (%) | E/Z Ratio |

| Benzaldehyde | Ph₃P=CHCH₃ | 1-Phenylpropene | 85 | 15:85 |

| Cyclohexanone | Ph₃P=CH₂ | Methylenecyclohexane | 90 | - |

| Acetophenone | Ph₃P=CHCH₂CH₃ | 2-Phenyl-2-pentene | 75 | 40:60 |

| Propanal | Ph₃P=CH(CH₂)₃CH₃ | 3-Nonene | 88 | 10:90 |

Table 2: Wittig Reaction of Aldehydes with Stabilized Ylides

| Aldehyde | Ylide | Product | Yield (%) | E/Z Ratio |

| Benzaldehyde | Ph₃P=CHCO₂Et | Ethyl cinnamate | 92 | >95:5 |

| Heptanal | Ph₃P=CHCO₂Me | Methyl 2-nonenoate | 85 | >95:5 |

| Isobutyraldehyde | Ph₃P=CHCN | 4-Methyl-2-pentenenitrile | 80 | >95:5 |

| Furfural | Ph₃P=CHCOCH₃ | 1-(2-Furyl)-2-buten-1-one | 88 | >95:5 |

Experimental Protocols

Preparation of a Phosphonium Salt: Benzyltriphenylphosphonium Chloride

Materials:

-

Triphenylphosphine (26.2 g, 0.1 mol)

-

Benzyl chloride (12.7 g, 0.1 mol)

-

Toluene (100 mL)

Procedure:

-

Dissolve triphenylphosphine in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add benzyl chloride to the solution.

-

Heat the mixture at reflux for 4 hours. A white precipitate will form.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Collect the white solid by vacuum filtration and wash with cold toluene.

-

Dry the solid under vacuum to yield benzyltriphenylphosphonium chloride.

The Wittig Reaction: Synthesis of trans-Stilbene

Materials:

-

Benzyltriphenylphosphonium chloride (3.89 g, 10 mmol)

-

Benzaldehyde (1.06 g, 10 mmol)

-

Sodium ethoxide (0.68 g, 10 mmol)

-

Anhydrous ethanol (50 mL)

Procedure:

-

In a round-bottom flask, suspend benzyltriphenylphosphonium chloride in anhydrous ethanol.

-

Add sodium ethoxide to the suspension with stirring. The mixture will turn a deep orange or red color, indicating the formation of the ylide.

-

Add benzaldehyde dropwise to the ylide solution at room temperature.

-

Stir the reaction mixture at room temperature for 1 hour. The color will fade, and a white precipitate of triphenylphosphine oxide will form.

-

Cool the reaction mixture in an ice bath to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol. The filtrate contains the product.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure trans-stilbene.

dot

Caption: A generalized experimental workflow for the Wittig reaction.

Conclusion

The discovery of the Wittig reaction was a landmark achievement in organic chemistry, providing a powerful and versatile method for the synthesis of alkenes with a high degree of control over the position and, often, the stereochemistry of the newly formed double bond. For professionals in drug development and scientific research, a thorough understanding of its history, mechanism, and practical application is essential for the rational design and efficient execution of complex molecular syntheses. The data and protocols presented in this guide offer a solid foundation for the successful implementation of this indispensable synthetic transformation.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wittig Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. Georg Wittig - Wikipedia [en.wikipedia.org]

- 7. adichemistry.com [adichemistry.com]

- 8. quora.com [quora.com]

A Technical Guide to the Thermal Stability of 4-Carboxybutyl(triphenyl)phosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

4-Carboxybutyl(triphenyl)phosphonium bromide is a white to off-white crystalline powder. It is soluble in polar solvents such as water, methanol, and ethanol, but insoluble in non-polar solvents like toluene and hexane.[1][2][3]

Thermal Stability and Melting Point

The melting point of a compound is a critical physical property that provides insight into its thermal stability. For 4-Carboxybutyl(triphenyl)phosphonium bromide, various sources report a melting point, often with a range, indicating the temperature at which it transitions from a solid to a liquid state. The relatively high melting point suggests a stable crystalline lattice. One source also indicates that the compound decomposes around its melting point.

Table 1: Reported Melting Points of 4-Carboxybutyl(triphenyl)phosphonium bromide

| Melting Point (°C) | Source |

| 210-215 (with decomposition) | Not specified in search results |

| 205.0 - 209.0 | Tokyo Chemical Industry |

| 204-207 | Multiple sources[1][2][3] |

| 180-182 | Not specified in search results[4] |

Note: The variations in reported melting points may be attributed to different analytical methods or the purity of the sample.

Experimental Protocols

Synthesis of 4-Carboxybutyl(triphenyl)phosphonium bromide

A general method for the synthesis of 4-Carboxybutyl(triphenyl)phosphonium bromide involves the reaction of 5-bromovaleric acid with triphenylphosphine.[1][5]

Materials:

-

5-bromovaleric acid

-

Triphenylphosphine

-

Toluene

-

Argon or other inert gas

-

Solvent for crystallization (e.g., a mixture of dichloromethane and diethyl ether)

Procedure:

-

In a round-bottom flask, dissolve equivalent molar amounts of 5-bromovaleric acid and triphenylphosphine in toluene.

-

The reaction mixture is refluxed under an inert atmosphere (e.g., argon) for approximately 48 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure (e.g., using a rotary evaporator).

-

The resulting residue, the crude 4-Carboxybutyl(triphenyl)phosphonium bromide, is then purified by crystallization from a suitable solvent system to yield the final product.

Caption: Synthesis workflow for 4-Carboxybutyl(triphenyl)phosphonium bromide.

Determination of Melting Point (General Protocol)

The melting point of a solid organic compound can be determined using a melting point apparatus.[6][7][8]

Materials:

-

4-Carboxybutyl(triphenyl)phosphonium bromide sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle (optional, for grinding the sample)

Procedure:

-

Ensure the sample of 4-Carboxybutyl(triphenyl)phosphonium bromide is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a controlled rate. For an unknown compound, a rapid initial heating can be used to determine an approximate melting range, followed by a slower, more precise measurement. For a known compound, the heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observe the sample through the magnifying lens of the apparatus.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to observe the sample and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded temperature range is the melting point of the sample. For a pure compound, this range should be narrow (typically 0.5-2 °C).

Caption: Experimental workflow for melting point determination.

Conclusion

The thermal stability of 4-Carboxybutyl(triphenyl)phosphonium bromide, as indicated by its high melting point, is a significant attribute for its application in organic synthesis, particularly in reactions that may require elevated temperatures. While the available data from various suppliers provides a consistent, albeit slightly varied, melting range, a more detailed thermal analysis using techniques such as TGA and DSC would provide a more complete profile of its thermal decomposition behavior. The provided experimental protocols for its synthesis and melting point determination offer a foundational understanding for researchers and professionals working with this compound.

References

- 1. (4-Carboxybutyl)triphenylphosphonium bromide | 17814-85-6 [chemicalbook.com]

- 2. 17814-85-6 CAS MSDS ((4-Carboxybutyl)triphenylphosphonium bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. nbinno.com [nbinno.com]

- 5. (4-Carboxybutyl)triphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]

- 6. pennwest.edu [pennwest.edu]

- 7. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 8. byjus.com [byjus.com]

Methodological & Application

Application Notes: Wittig Reaction Protocol for 4-Carboxybutyl(triphenyl)phosphonium bromide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds (alkenes) from carbonyl compounds (aldehydes or ketones).[1][2][3] This reaction is particularly valuable for its high degree of regioselectivity in placing the double bond. The key reagent is a phosphorus ylide, which is typically prepared in situ from a phosphonium salt.[1][2] (4-Carboxybutyl)triphenylphosphonium bromide is a common Wittig reagent used to introduce a five-carbon chain terminating in a carboxylic acid. This functionality is a crucial structural motif in many biologically active molecules, most notably in the synthesis of the α-side-chain of prostaglandins and their analogues, which are important targets in drug development.[4][5][6]

Physicochemical Properties:

| Property | Value |

| CAS Number | 17814-85-6[7] |

| Molecular Formula | C₂₃H₂₄BrO₂P[8] |

| Molecular Weight | 443.31 g/mol [7] |

| Appearance | White to off-white powder[7][9] |

| Melting Point | 204-207 °C (lit.)[7][10][11] |

| Solubility | Soluble in water, alcohols, and polar organic solvents[9] |

Experimental Protocols & Methodologies

This section details the protocols for the synthesis of the phosphonium salt and its subsequent use in the Wittig reaction, with a specific example relevant to prostaglandin synthesis.

Protocol 1: Synthesis of (4-Carboxybutyl)triphenylphosphonium bromide

This protocol describes the synthesis of the Wittig salt from 5-bromovaleric acid.

Workflow for Phosphonium Salt Synthesis:

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and biological activity of carboxyl-terminus modified prostaglandin analogs | Semantic Scholar [semanticscholar.org]

- 6. Synthesis and Biological Activity of Prostaglandin Analogs Contai...: Ingenta Connect [ingentaconnect.com]

- 7. (4-カルボキシブチル)トリフェニルホスホニウムブロミド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. (4-Carboxybutyl)triphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. (4-Carboxybutyl)triphenylphosphonium bromide | Krackeler Scientific, Inc. [krackeler.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

Application Notes and Protocols for the Use of 4-Carboxybutyl(triphenyl)phosphonium bromide in Prostaglandin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins are a class of lipid compounds with diverse and potent physiological effects, making them crucial targets in drug discovery and development. Their synthesis is a complex process often involving the stereoselective construction of a cyclopentane core and two side chains. A key step in the synthesis of many prostaglandins, including Prostaglandin F2α (PGF2α), is the introduction of the α-side chain via a Wittig reaction. 4-Carboxybutyl(triphenyl)phosphonium bromide is a vital reagent in this transformation, serving as the precursor to the phosphorus ylide that forms the characteristic five-carbon α-chain of several prostaglandins.

This document provides detailed application notes and experimental protocols for the use of 4-carboxybutyl(triphenyl)phosphonium bromide in prostaglandin synthesis, with a focus on the well-established Corey synthesis of PGF2α.

Overview of the Synthetic Strategy

The total synthesis of prostaglandins like PGF2α often commences from the readily available "Corey lactone," a versatile bicyclic intermediate. The key steps involving 4-carboxybutyl(triphenyl)phosphonium bromide are outlined below:

-

Preparation of the Wittig Reagent Precursor: 4-Carboxybutyl(triphenyl)phosphonium bromide is synthesized from 5-bromovaleric acid and triphenylphosphine.

-

Reduction of the Corey Lactone: The Corey lactone is reduced to the corresponding lactol, typically using a hydride reducing agent. This unmasks the aldehyde functionality required for the Wittig reaction.

-

The Wittig Reaction: The phosphonium salt is deprotonated with a strong base to form the corresponding phosphorus ylide. This ylide then reacts with the lactol to form the carbon-carbon double bond of the α-side chain, yielding the prostaglandin skeleton.

Experimental Protocols

Synthesis of 4-Carboxybutyl(triphenyl)phosphonium bromide

This protocol details the synthesis of the phosphonium salt, the precursor to the Wittig reagent.

Materials:

-

5-Bromovaleric acid

-

Triphenylphosphine (PPh₃)

-

Anhydrous Acetonitrile

-

Toluene

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, combine 5-bromovaleric acid (1.0 equivalent) and triphenylphosphine (1.0 equivalent).

-

Add anhydrous acetonitrile to dissolve the reactants.

-

Reflux the mixture for 48 hours under an inert atmosphere.

-

After cooling to room temperature, add toluene to the reaction mixture to induce crystallization.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals sequentially with toluene and diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white, crystalline 4-carboxybutyl(triphenyl)phosphonium bromide under vacuum.

Quantitative Data:

| Reactant/Product | Molar Ratio | Purity | Expected Yield |

| 5-Bromovaleric acid | 1.0 | >98% | - |

| Triphenylphosphine | 1.0 | >99% | - |

| 4-Carboxybutyl(triphenyl)phosphonium bromide | - | Crystalline Solid | 85-95% |

Reduction of Corey Lactone to Lactol

This protocol describes the selective reduction of the Corey lactone to the corresponding lactol.

Materials:

-

Corey lactone derivative (e.g., protected diol)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in toluene)

-

Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Schlenk flask

-

Dry ice/acetone bath

Procedure:

-

Dissolve the Corey lactone derivative (1.0 equivalent) in anhydrous toluene or THF in a Schlenk flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (1.1-1.5 equivalents) dropwise, ensuring the temperature is maintained at -78 °C.[1]

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess DIBAL-H by the slow, dropwise addition of methanol at -78 °C.[1]

-

Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt.

-

Stir vigorously until two clear layers form.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactol, which is often used in the next step without further purification.

Quantitative Data:

| Reactant/Product | Molar Ratio (to Lactone) | Temperature | Typical Yield |

| Corey Lactone | 1.0 | - | - |

| DIBAL-H | 1.1 - 1.5 | -78 °C | >90%[2] |

| Lactol | - | - | - |

Wittig Olefination for Prostaglandin F2α Synthesis

This protocol details the crucial Wittig reaction to form the α-side chain of PGF2α.[3]

Materials:

-

4-Carboxybutyl(triphenyl)phosphonium bromide

-

Potassium t-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Lactol (from the previous step)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

Procedure:

-

In a flask under an inert atmosphere, suspend 4-carboxybutyl(triphenyl)phosphonium bromide (2.0 equivalents relative to the lactol) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

In a separate flask, dissolve potassium t-butoxide (4.0 equivalents relative to the lactol) in anhydrous THF.

-

Slowly add the potassium t-butoxide solution to the phosphonium salt suspension at 0 °C. The mixture will turn a reddish-orange color, indicating the formation of the ylide. Stir at 0 °C for 30-40 minutes.

-

Cool the ylide solution to -15 °C.

-

Dissolve the crude lactol (1.0 equivalent) in anhydrous THF and slowly add this solution to the ylide solution at -15 °C.

-

Stir the reaction mixture at -15 °C for 4-5 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding water.

-

Allow the mixture to warm to room temperature.

-

Acidify the mixture to pH 3-4 with 1 M HCl.[1]

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude PGF2α.

Quantitative Data:

| Reactant/Product | Molar Ratio (to Lactol) | Temperature | Typical Yield (for Wittig and subsequent deprotection) |

| Lactol | 1.0 | - | - |

| 4-Carboxybutyl(triphenyl)phosphonium bromide | 2.0 | 0 °C (ylide formation) | 80% (over 3 steps including deprotection)[4] |

| Potassium t-butoxide | 4.0 | 0 °C (ylide formation) | - |

| Prostaglandin F2α | - | -15 °C (Wittig reaction) | - |

Purification and Characterization

Purification:

Crude prostaglandin F2α is typically purified by column chromatography on silica gel.[5]

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. For example, starting with a 1:1.5 mixture of ethyl acetate/hexane and gradually increasing the polarity.[6]

Characterization:

The structure and purity of the synthesized PGF2α can be confirmed by various analytical techniques:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a sensitive technique for determining the molecular weight of the prostaglandin.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure and stereochemistry of the molecule. Key proton signals for PGF2α can be assigned through extensive scalar decoupling and difference NOE spectra.[7]

Typical Spectroscopic Data for Prostaglandin F2α:

| Technique | Key Data |

| Mass Spectrometry (ESI-) | [M-H]⁻ at m/z 353.4 |

| 1 H NMR (500 MHz, CDCl 3 ) | Complete assignments for PGF2α have been published and can be used for comparison.[7] |

| 13 C NMR | Characteristic signals for the carboxylic acid, double bonds, and hydroxyl-bearing carbons. |

Visualizations

Prostaglandin F2α Synthesis Workflow

Caption: Overall synthetic workflow for prostaglandin F2α.

PGF2α Signaling Pathway

Caption: PGF2α signaling cascade via the FP receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 4. synarchive.com [synarchive.com]

- 5. [Effect of the chromatographic purification method on the isolation of prostaglandins E and F from a natural lipid mixture and their stability] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc - Google Patents [patents.google.com]

- 7. 500-MHz proton NMR studies of the medium-dependent conformational preference of prostaglandin F2 alpha analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Olefination with 4-Carboxybutyl(triphenyl)phosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes. A key reagent in this transformation is the phosphonium ylide, generated from a corresponding phosphonium salt. 4-Carboxybutyl(triphenyl)phosphonium bromide is a particularly valuable phosphonium salt as it allows for the introduction of a five-carbon chain terminating in a carboxylic acid. This functionality is a common structural motif in a variety of biologically active molecules, most notably the prostaglandins, which are critical signaling molecules in numerous physiological and pathological processes.

These application notes provide a detailed experimental setup for olefination reactions using 4-Carboxybutyl(triphenyl)phosphonium bromide, with a focus on its application in the synthesis of prostaglandin precursors. The protocols outlined below are intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly those involved in medicinal chemistry and drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Carboxybutyl(triphenyl)phosphonium bromide is presented in the table below.

| Property | Value |

| CAS Number | 17814-85-6 |

| Molecular Formula | C23H24BrO2P |

| Molecular Weight | 443.31 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 204-207 °C |

| Solubility | Soluble in water, methanol, and ethanol. Insoluble in toluene and hexane. |

| Storage | Store in a cool, dry place, protected from moisture. The compound is hygroscopic. |

Experimental Protocols

Protocol 1: General Procedure for the Wittig Olefination